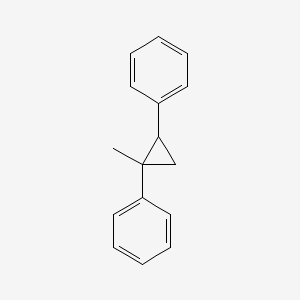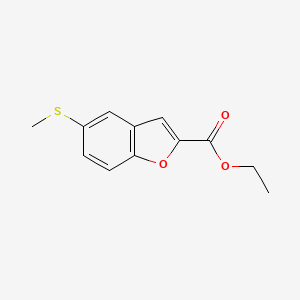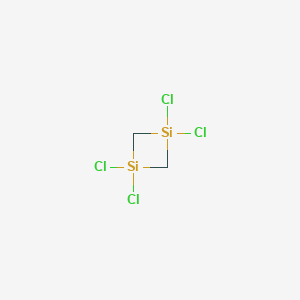
cis-1,2-Diphenyl-1-methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,2-Diphenyl-1-methylcyclopropane: is an organic compound with the molecular formula C16H16 . It is a cyclopropane derivative where the cyclopropane ring is substituted with two phenyl groups and one methyl group. The “cis” configuration indicates that the two phenyl groups are on the same side of the cyclopropane ring, which can influence the compound’s chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diphenyl-1-methylcyclopropane typically involves the reaction of alkenes with carbenes or carbenoids. One common method is the Simmons-Smith reaction , where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate that adds to the double bond of an alkene, forming the cyclopropane ring .
Industrial Production Methods: These methods are scalable and can be optimized for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: cis-1,2-Diphenyl-1-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with oxygen-containing functional groups.
Reduction: Reduction reactions can lead to the formation of more saturated cyclopropane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of cyclopropane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of more saturated cyclopropane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
cis-1,2-Diphenyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: The compound can be used to investigate the biological activity of cyclopropane-containing molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with cyclopropane moieties.
Industry: Used in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of cis-1,2-Diphenyl-1-methylcyclopropane involves its interaction with various molecular targets and pathways. The strained cyclopropane ring makes the compound highly reactive, allowing it to participate in a variety of chemical reactions. The phenyl groups can engage in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in biological systems .
Comparación Con Compuestos Similares
- cis-1,2-Dimethylcyclopropane
- trans-1,2-Diphenyl-1-methylcyclopropane
- 1,1-Diphenylcyclopropane
Comparison: cis-1,2-Diphenyl-1-methylcyclopropane is unique due to its specific substitution pattern and the “cis” configuration, which affects its chemical reactivity and physical properties. Compared to its trans isomer, the cis configuration can lead to different stereochemical outcomes in reactions and interactions with biological targets .
Propiedades
Número CAS |
14161-72-9 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
(1-methyl-2-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H16/c1-16(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
Clave InChI |
MEPKNRHJYLWJON-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14174036.png)

![N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B14174040.png)


![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)

